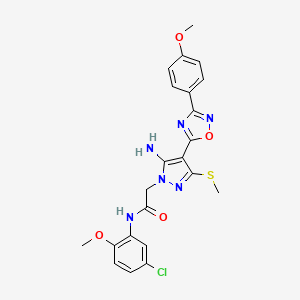

![molecular formula C21H30N2O5 B2601678 5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1823417-97-5](/img/structure/B2601678.png)

5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

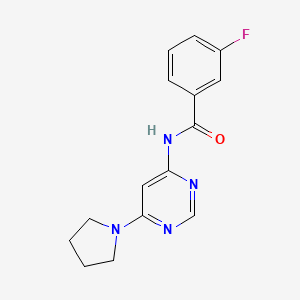

The compound “5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate” is a complex organic molecule. It contains a diazaspiro[3.5]nonane core, which is a type of spirocyclic compound (a compound with two rings sharing a single atom). This core is substituted with benzyl, tert-butyl, hydroxymethyl, and dicarboxylate groups .

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis would likely involve the formation of the spirocyclic core, followed by the addition of the various substituents .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic core. The presence of nitrogen atoms within the ring structure indicates that the compound may exist in different tautomeric forms .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of a carboxylate group suggests the compound might exhibit some degree of acidity. The compound is likely to be solid under normal conditions .科学的研究の応用

Supramolecular Arrangements and Crystallography

Research on cyclohexane-spirohydantoin derivatives, including compounds with similar structural motifs to the specified chemical, has shed light on the relationship between molecular and crystal structures. These studies highlight the role of substituents on the cyclohexane ring in defining supramolecular arrangements, such as Type I and Type II structures formed by dimers and ribbons, respectively, emphasizing the significance of hydrogen bonding in these configurations (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Chemical Synthesis and Reactivity

The synthesis of five-membered 2,3-dioxo heterocycles and their reactivity with acyclic enamines have been explored, leading to the formation of various spirocyclic compounds. These studies demonstrate the versatility of spirocyclic frameworks in organic synthesis and their potential to yield novel compounds with significant structural diversity (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

Cycloaddition Reactions and Derivatives

Cycloaddition reactions involving methylenelactams and nitrones have produced 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the utility of [3+2] cycloadditions in generating spirocyclic structures. The resulting compounds exhibit distinct conformations based on their substituents, further illustrating the impact of structural modifications on the properties of spirocycles (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Application in Antitubercular Agents

Spirocyclic compounds containing diazaspiro[3.5]nonane moieties have been identified as potent antitubercular agents. These compounds exhibit excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting the therapeutic potential of spirocyclic structures in addressing challenging bacterial infections (Wang, Ma, Chai, Liu, Lv, Fu, Wang, Jia, Liu, & Lu, 2020).

作用機序

The mechanism of action of a compound generally refers to its behavior in a biological context, such as how it interacts with biological macromolecules or its effect on a biological pathway. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

将来の方向性

特性

IUPAC Name |

5-O-benzyl 2-O-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5/c1-20(2,3)28-18(25)22-14-21(15-22)11-17(12-24)9-10-23(21)19(26)27-13-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXKZFGSFOGCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(CCN2C(=O)OCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

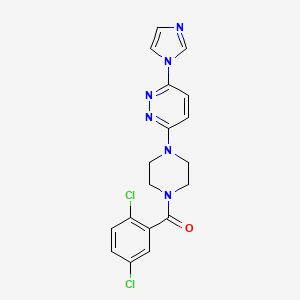

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)

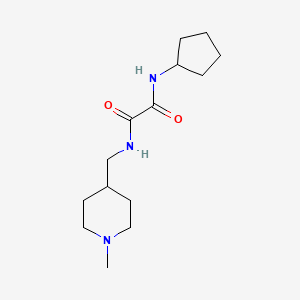

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)

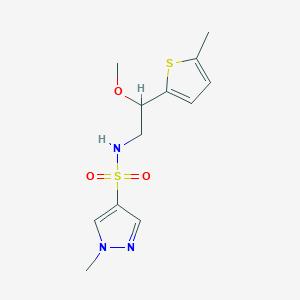

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2601611.png)

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2601616.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2601618.png)